molecular formula C8H17NO B8734511 2-Ethoxycyclohexan-1-amine CAS No. 4342-47-6

2-Ethoxycyclohexan-1-amine

Cat. No.: B8734511
CAS No.: 4342-47-6
M. Wt: 143.23 g/mol
InChI Key: YCYAEUYTQSONCV-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexan-1-amine is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position and an amine (-NH₂) group at the 1-position. Cyclohexanamine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and catalysis due to their stereochemical versatility and tunable reactivity .

Properties

CAS No.

4342-47-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-ethoxycyclohexan-1-amine

InChI

InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3

InChI Key

YCYAEUYTQSONCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 2-position significantly influences molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2-Ethoxycyclohexan-1-amine -OCH₂CH₃ C₈H₁₇NO 143.23 (calculated) Moderate lipophilicity; expected higher boiling point than methoxy analogs.
2-Methoxycyclohexan-1-amine -OCH₃ C₇H₁₅NO 129.20 Higher hydrophilicity than ethoxy analog; lower boiling point.
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine -OCH₂CF₃ C₈H₁₄F₃NO 209.20 Increased electronegativity due to CF₃ group; enhanced metabolic stability.
2-Phenoxycyclohexan-1-amine hydrochloride -OC₆H₅ C₁₂H₁₇NO·HCl 243.73 (calculated) Aromatic substitution increases steric bulk; used in medicinal applications.
2-[(2-Ethylhexyl)oxy]cyclohexan-1-amine -OCH₂CH(C₂H₅)C₄H₉ C₁₄H₂₉NO 227.39 High lipophilicity; likely poor aqueous solubility.

Key Observations :

  • Lipophilicity : Ethoxy substituents balance hydrophilicity and lipophilicity, making 2-Ethoxycyclohexan-1-amine more membrane-permeable than methoxy analogs but less than ethylhexyloxy derivatives .
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoroethoxy) enhance stability against oxidative metabolism, whereas electron-donating groups (e.g., ethoxy) may increase reactivity .

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